(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride
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Overview
Description
(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a pyrimidin-4-yl group attached to the alpha carbon of an amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as pyrimidin-4-yl carboxylic acid and an amino acid derivative.
Coupling Reaction: The pyrimidin-4-yl carboxylic acid is coupled with the amino acid derivative using a coupling reagent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the (2S)-enantiomer.
Dihydrochloride Formation: The (2S)-enantiomer is then converted to its dihydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors and purification systems to ensure high yield and purity. The process may also include continuous flow chemistry to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amino group to an amine oxide.
Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol.
Substitution: Substitution reactions can replace the pyrimidin-4-yl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions may use nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Derivatives with different functional groups replacing the pyrimidin-4-yl group.
Scientific Research Applications
(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It can be used to study protein interactions and enzyme mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride can be compared with other similar compounds, such as:
2-amino-3-(pyrimidin-2-yl)propanoic acid dihydrochloride
2-amino-3-(pyrimidin-5-yl)propanoic acid dihydrochloride
2-amino-3-(pyrimidin-6-yl)propanoic acid dihydrochloride
These compounds differ in the position of the pyrimidinyl group on the propanoic acid backbone, which can affect their chemical properties and biological activities
Biological Activity
(2S)-2-amino-3-(pyrimidin-4-yl)propanoic acid dihydrochloride, commonly referred to as 2-amino-3-(pyrimidin-4-yl)propanoic acid, is a compound with significant biological interest. Its molecular formula is C7H11Cl2N3O2, and it has been studied for its potential pharmacological properties, particularly in the context of neurological functions and antimicrobial activities.
Structural Information
The compound features a pyrimidine ring, which is known for its role in various biological systems. The structural details are as follows:
Property | Value |
---|---|
Molecular Formula | C7H11Cl2N3O2 |
Molecular Weight | 240.09 g/mol |
SMILES | C1=CN=CN=C1CC(C(=O)O)N |
InChI | InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-4-10-5/h1-2,4,6H,3,8H2,(H,11,12) |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant antibacterial and antifungal activities. For example, monomeric alkaloids with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Potential antimicrobial activity can be summarized as follows:
Compound Type | Target Organisms | MIC Range (mg/mL) |
---|---|---|
Pyrimidine Derivatives | Staphylococcus aureus | 0.0039 - 0.025 |
Escherichia coli | 0.0039 - 0.025 |
These findings suggest that this compound may share similar properties, warranting further investigation.
Neurological Implications
Pyrimidine derivatives are also being explored for their roles in modulating neurotransmitter systems. Research indicates that compounds targeting N-methyl-D-aspartate receptors (NMDARs) can influence synaptic transmission and may offer therapeutic benefits for neurological disorders . Although direct studies on this compound are scarce, the structural similarities to known modulators suggest potential neurotropic activity.
Case Studies
While specific case studies focusing exclusively on this compound are not available, related research provides insights into the biological activities of similar compounds. For instance:
- Antibacterial Activity : A study examined various pyridine derivatives and their effects on bacterial strains, demonstrating promising activity against Bacillus subtilis, Staphylococcus aureus, and others with MIC values indicating effective inhibition .
- Neuropharmacological Effects : Investigations into other pyrimidine-based compounds have shown modulation of glutamatergic signaling pathways, which could be relevant for developing treatments for conditions like Alzheimer's disease .
Properties
CAS No. |
2768300-47-4 |
---|---|
Molecular Formula |
C7H11Cl2N3O2 |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
(2S)-2-amino-3-pyrimidin-4-ylpropanoic acid;dihydrochloride |
InChI |
InChI=1S/C7H9N3O2.2ClH/c8-6(7(11)12)3-5-1-2-9-4-10-5;;/h1-2,4,6H,3,8H2,(H,11,12);2*1H/t6-;;/m0../s1 |
InChI Key |
BWGNEFBRWGTIAM-ILKKLZGPSA-N |
Isomeric SMILES |
C1=CN=CN=C1C[C@@H](C(=O)O)N.Cl.Cl |
Canonical SMILES |
C1=CN=CN=C1CC(C(=O)O)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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